2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide
Description
Properties
Molecular Formula |
C12H15NS |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanethioamide |
InChI |
InChI=1S/C12H15NS/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2,(H2,13,14) |
InChI Key |
CWWMACAZJXYBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC(=S)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanethioamide generally follows these steps:
Step 1: Formation of the Tetrahydronaphthyl Ethylamine Intermediate
This involves reductive amination of 1,2,3,4-tetrahydronaphthalen-1-one with an appropriate amine source to yield the tetrahydronaphthyl ethylamine derivative. Reductive amination can be catalyzed by metal hydrides or catalytic hydrogenation under controlled conditions.Step 2: Conversion to Ethanethioamide
The ethylamine intermediate is then transformed into the ethanethioamide through reaction with thiocarbonyl reagents such as Lawesson's reagent or by direct substitution using thioamide-forming agents like ammonium thiocyanate under acidic or basic conditions.
Specific Reaction Conditions and Reagents
Catalysts and Bases
The preparation often employs bases and catalysts that facilitate nucleophilic substitution and thioamide formation. Suitable bases include:
Advanced Functionalization Techniques
In some advanced syntheses, protective groups (e.g., benzyl protection) are introduced to the amine function to improve selectivity during multi-step reactions, followed by deprotection and coupling to form the final ethanethioamide.
Microwave-assisted synthesis has been reported to improve reaction rates and yields, especially in the thioamide formation step, by providing rapid and uniform heating.
Representative Synthetic Scheme
1,2,3,4-Tetrahydronaphthalen-1-one
|
| Reductive amination (NaBH4, amine)
V
Tetrahydronaphthyl ethylamine intermediate
|
| Reaction with Lawesson's reagent or ammonium thiocyanate
V
this compound
Research Findings and Optimization
- Reaction temperature is critical, with thioamide formation proceeding effectively between -80°C and 160°C, allowing flexibility depending on reagent stability.
- Microwave technology can enhance reaction efficiency and yield in thioamide synthesis, reducing reaction time significantly.
- The choice of base influences the reaction outcome; tertiary amines like triethylamine and pyridine provide good yields and selectivity.
- Protecting groups on the tetrahydronaphthyl amine can be strategically used to prevent side reactions and enable selective functionalization steps.
Summary Table of Preparation Parameters
| Parameter | Range/Options | Impact on Synthesis |
|---|---|---|
| Temperature | -80°C to 160°C | Controls reaction rate and selectivity |
| Pressure | Atmospheric, elevated, or reduced | Flexibility in reaction conditions |
| Bases | NaOH, K2CO3, triethylamine, pyridine | Affects nucleophilicity and yield |
| Catalysts | Palladium complexes (for coupling steps) | Enables functional group transformations |
| Heating Method | Conventional or microwave-assisted | Microwave reduces reaction time, improves yield |
| Protecting Groups | Benzyl or others | Enhances selectivity in multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioamide group into a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thioamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide with structurally or functionally related compounds, emphasizing differences in structure, activity, and toxicity.
Structural and Functional Differences
- Thioamide vs. Thiosemicarbazone : The target compound’s ethanethioamide group differs from the hydrazinecarbothioamide in ’s thiosemicarbazone. The latter’s hydrazine bridge may enhance metal chelation, critical for anticancer activity .
- Reactivity : Compared to the reactive epoxide metabolite in naphthalene toxicity (), the thioamide group in the target compound is less electrophilic, suggesting lower direct toxicity but possible metabolic activation risks.
- Substituent Effects : Bromo and carboxylic acid derivatives () exhibit distinct reactivity—bromo groups facilitate nucleophilic substitution, while -COOH enhances solubility and acidity.
Pharmacological Implications
- Anticancer Potential: Thiosemicarbazones () inhibit melanogenesis, implying that the target compound’s thioamide group may similarly interfere with cellular pathways, though its tetrahydronaphthalene core could alter tissue penetration .
- Toxicity Profile : Naphthalene metabolites like the epoxide () are cytotoxic due to DNA adduct formation, whereas the thioamide’s chelation properties might mitigate oxidative stress but require metabolic stability studies .
Biological Activity
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, including case studies and experimental data.
- Molecular Formula : C12H15NS
- Molecular Weight : 205.32 g/mol
- CAS Number : 1344968-64-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its cytotoxic properties and potential therapeutic applications.
Cytotoxicity Studies
Research indicates that derivatives of tetrahydronaphthalene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : A study involving thiosemicarbazone derivatives showed that related compounds demonstrated cytotoxicity towards murine P388 and L1210 cells as well as human Molt 4/C8 and CEM T-lymphocytes. The compounds were noted for their ability to interfere with nucleic acid and protein biosynthesis, suggesting a mechanism of action that could be relevant for anticancer therapies .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Nucleic Acid Synthesis : This compound may disrupt the synthesis of DNA and RNA in cancer cells.
- Alteration of Redox Potential : It has been suggested that the compound could affect the redox state within cells, leading to increased oxidative stress and subsequent cell death in malignant cells .
Study on Thiosemicarbazones
A significant study focused on thiosemicarbazone derivatives revealed that compounds similar to this compound exhibited notable antitumor activity. The study reported:
- Cell Line Testing : Various human tumor cell lines were tested for sensitivity to these compounds. The results indicated that some derivatives showed higher cytotoxicity compared to established chemotherapeutic agents like melphalan .
Data Table: Summary of Biological Activity
Q & A
Q. Optimizing in vivo pharmacokinetic studies: What parameters are critical?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
